N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methoxy (2-position) and methyl (5-position) groups. The piperidine ring, substituted with an isopropyl group at the 1-position and a methylene-linked benzenesulfonamide at the 4-position, contributes to its three-dimensional conformation and physicochemical properties. Crystallographic analysis of such compounds often employs software like SHELX for refinement and structure determination .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-13(2)19-9-7-15(8-10-19)12-18-23(20,21)17-11-14(3)5-6-16(17)22-4/h5-6,11,13,15,18H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPZITBWGNVEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H24N2O3S
- Molecular Weight : 320.44 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, a methoxy group, and a sulfonamide moiety, which contribute to its biological properties.
The mechanisms through which sulfonamide derivatives exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Sulfonamides can inhibit various enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to increased cell death in malignant cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the effects of related sulfonamides on cancer cell lines; demonstrated significant growth inhibition. |
| Study 2 | Explored the role of methoxy groups in enhancing bioavailability and therapeutic efficacy in similar compounds. |
| Study 3 | Analyzed the pharmacokinetics of sulfonamide derivatives, showing promising results in animal models for cancer treatment. |
In Vitro Studies
In vitro studies on structurally similar compounds indicate that they can effectively inhibit tumor growth by modulating signaling pathways associated with cell survival and apoptosis. For instance, the activation of caspase pathways has been a recurrent theme in studies involving methoxy-substituted sulfonamides .
In Vivo Studies
Preclinical trials have shown that similar compounds can reduce tumor size in xenograft models, suggesting potential for clinical applications. The dosage and administration routes are critical factors influencing therapeutic outcomes.
Comparison with Similar Compounds
Structural Analog: N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
This compound (referenced in ) shares the benzenesulfonamide moiety but differs in substituents and scaffold architecture :
Key Differences :
Chromatographic Behavior of Sulfonamide Derivatives
highlights separation factors (α) for N-(3,5-dinitrobenzoyl) amino acid esters on end-capped vs. non-end-capped chiral stationary phases (CSPs) .
- Polarity and Retention : The target compound’s isopropyl group likely increases hydrophobicity, leading to longer retention times on reversed-phase columns compared to less substituted sulfonamides.
- Steric Effects: Bulkier substituents (e.g., isopropyl in the target vs. methyl in simpler analogs) could reduce separation efficiency on non-end-capped CSPs, as seen in ’s α trends.
Crystallographic and Computational Insights
SHELX-based refinement () is critical for comparing molecular geometries . For example:
- Piperidine Ring Conformation : The isopropyl group in the target compound may induce chair-to-boat transitions in the piperidine ring, altering binding pocket compatibility compared to ’s planar pyrimidine-linked analog.
- Hydrogen Bonding : The methoxy group in both compounds may participate in H-bonding, but steric hindrance from the isopropyl group in the target could limit interactions.
Research Implications and Limitations
While the provided evidence lacks direct pharmacological or thermodynamic data for the target compound, structural and methodological comparisons suggest:
- Drug Design : The target’s balanced lipophilicity (isopropyl-piperidine) and polar sulfonamide may optimize blood-brain barrier penetration relative to bulkier analogs like ’s compound.
- Analytical Challenges : Chromatographic separation of such structurally nuanced sulfonamides requires tailored CSPs, as demonstrated in .
Data Gaps : Specific binding affinities, solubility profiles, and synthetic yields are unavailable in the provided evidence, necessitating further experimental validation.
Q & A
Q. What controls are essential for stability studies under varying storage conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC-UV and characterize byproducts with LC-QTOF-MS .
- Control samples : Include inert analogs (e.g., methyl-sulfonamide) to distinguish compound-specific vs. matrix effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
